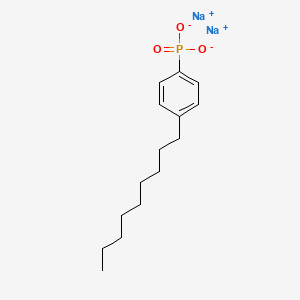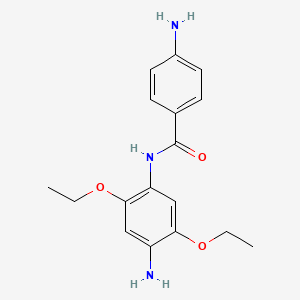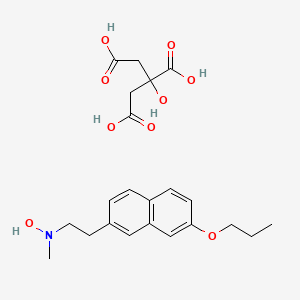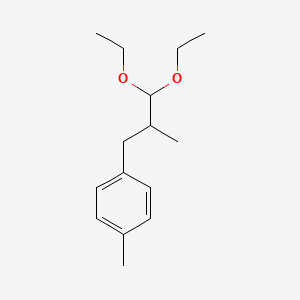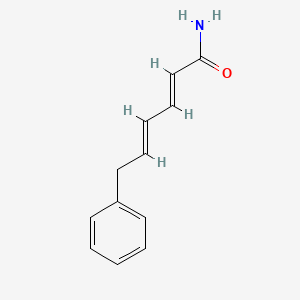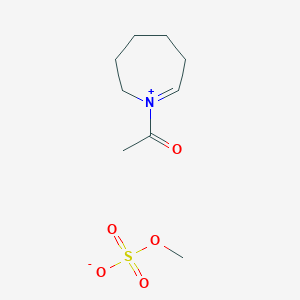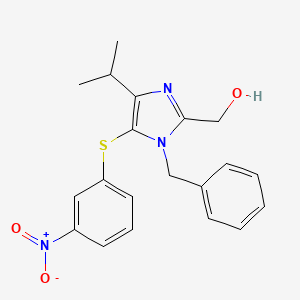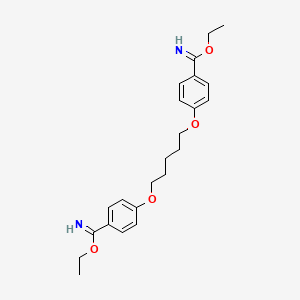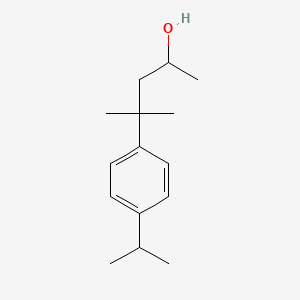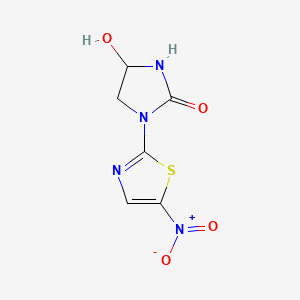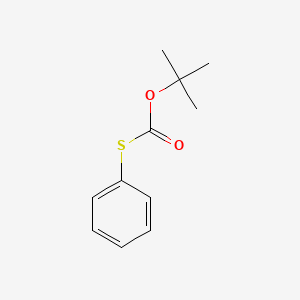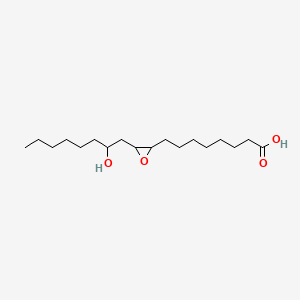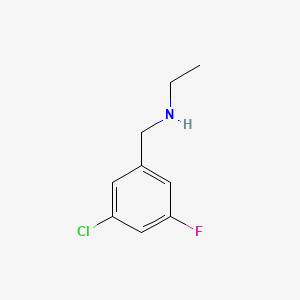
Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- is an organic compound with the molecular formula C7H8ClFN It is a derivative of benzene and contains a benzene ring substituted with a chloro group at the 3-position, an ethylamino group at the 1-position, and a fluoro group at the 5-position
Synthetic Routes and Reaction Conditions:
Chlorination and Fluorination: The compound can be synthesized by starting with benzene and sequentially introducing chlorine and fluorine atoms through electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the chlorination and fluorination of benzene, followed by amination with ethylamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- can undergo oxidation reactions to form various oxidized products, such as benzenemethanamine, 3-chloro-N-ethyl-5-fluoro-quinone.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium amide (NaNH2).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced amines and amides.
Substitution: Various substituted benzene derivatives depending on the introduced functional groups.
科学的研究の応用
Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
類似化合物との比較
Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- is compared with other similar compounds to highlight its uniqueness:
3-Chlorobenzylamine: Similar structure but lacks the fluoro group.
N-Ethyl-3-fluorobenzylamine: Similar structure but lacks the chloro group.
3-Chloro-N-methylbenzylamine: Similar structure but has a methyl group instead of an ethyl group.
These compounds differ in their chemical properties and biological activities, making Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- unique in its applications.
特性
CAS番号 |
90390-35-5 |
|---|---|
分子式 |
C9H11ClFN |
分子量 |
187.64 g/mol |
IUPAC名 |
N-[(3-chloro-5-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11ClFN/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5,12H,2,6H2,1H3 |
InChIキー |
GUQUBIDXRKHURR-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CC(=CC(=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


